Product packaging for 3-Cyano-4-fluorobenzenesulfonyl chloride(Cat. No.:CAS No. 351003-23-1)

3-Cyano-4-fluorobenzenesulfonyl chloride

Cat. No.: B1350649
CAS No.: 351003-23-1
M. Wt: 219.62 g/mol
InChI Key: KDVZADPGGPBAAK-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chloride Functional Groups in Organic Synthesis

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety pivotal to organic synthesis. fiveable.me Its reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group, readily displaced by a wide range of nucleophiles. fiveable.me This characteristic makes sulfonyl chlorides essential intermediates for creating diverse sulfur-containing compounds. quora.com

One of the most prominent applications of sulfonyl chlorides is in the formation of sulfonamides through reaction with primary or secondary amines. The resulting sulfonamide linkage is a key structural motif in numerous biologically active molecules, including a class of antibiotics known as sulfa drugs. sarchemlabs.com Furthermore, their reaction with alcohols yields sulfonate esters, which are valuable intermediates in various synthetic pathways. fiveable.me The versatility of sulfonyl chlorides also extends to their use in the production of dyes, pigments, and pesticides, highlighting their broad industrial and academic importance. quora.comsarchemlabs.com

Role of Halogenated and Cyano-Substituted Aromatic Systems in Advanced Chemistry

The introduction of halogen atoms (like fluorine) and cyano groups (-CN) onto an aromatic system, such as a benzene (B151609) ring, profoundly influences the molecule's electronic properties and reactivity. Both fluorine and the cyano group are strongly electron-withdrawing substituents. minia.edu.egquora.com This electron withdrawal occurs through inductive effects, where the high electronegativity of the fluorine atom and the nitrogen atom of the cyano group pulls electron density away from the aromatic ring. minia.edu.egnih.gov

This modification of the ring's electron density has significant consequences for its chemical behavior. A decrease in electron density generally deactivates the aromatic ring towards electrophilic substitution reactions. quora.comlibretexts.org However, this altered electronic landscape is strategically exploited in advanced chemical synthesis. The presence of these functional groups can direct incoming reagents to specific positions on the ring and can increase the susceptibility of other sites on the molecule to nucleophilic attack. This controlled reactivity is crucial for constructing complex molecular architectures found in pharmaceuticals and advanced materials. cymitquimica.commarketpublishers.com Systematic fluorination, for instance, has been shown to proportionally decrease the aromaticity of the benzene ring, a factor that can be tuned for specific applications. nih.gov

Overview of 3-Cyano-4-fluorobenzenesulfonyl Chloride as a Synthetic Synthon

This compound is a specialized organic compound that combines the key features discussed above: a reactive sulfonyl chloride group and an aromatic ring substituted with both a cyano and a fluoro group. cymitquimica.com This unique combination makes it a potent electrophile and a valuable building block, or synthon, in synthetic organic chemistry. cymitquimica.com

Primarily, it serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com Its principal role is to introduce the 3-cyano-4-fluorophenylsulfonyl moiety into a target molecule, often to form complex sulfonamides. cymitquimica.com The presence of the fluorine and cyano groups on the benzene ring contributes to the final product's unique chemical and biological properties. cymitquimica.com The compound is typically a white to light brown crystalline solid at room temperature and is sensitive to moisture, which can hydrolyze the sulfonyl chloride group to the corresponding sulfonic acid. cymitquimica.comchemicalbook.com

Below are the key chemical identifiers and properties for this compound.

Table 1: Chemical Identification of this compound

Identifier Value
CAS Number 351003-23-1 chemicalbook.com
Molecular Formula C₇H₃ClFNO₂S chemicalbook.com
Molecular Weight 219.62 g/mol oakwoodchemical.com
Synonyms 4-Fluoro-3-cyanobenzenesulfonyl chloride, 3-Cyano-4-fluorobenzene-1-sulfonyl chloride cymitquimica.comchemicalbook.com

Table 2: Physical Properties of this compound

Property Value
Appearance White, light brown crystalline solid chemicalbook.com
Melting Point 67-70 °C jk-sci.com
Boiling Point (Predicted) 332.8 °C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFNO2S B1350649 3-Cyano-4-fluorobenzenesulfonyl chloride CAS No. 351003-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVZADPGGPBAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381186
Record name 3-cyano-4-fluorobenzenesulfonyl chloride
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Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-23-1
Record name 3-Cyano-4-fluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-23-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyano-4-fluorobenzenesulfonyl chloride
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Record name 3-cyano-4-fluorobenzene-1-sulfonyl chloride
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Synthetic Methodologies for 3 Cyano 4 Fluorobenzenesulfonyl Chloride

Classical Chemical Synthesis Routes

The selection of an appropriate starting material is critical for the successful synthesis of 3-Cyano-4-fluorobenzenesulfonyl chloride. The ideal precursor must contain the cyano (-CN) and fluorine (-F) groups in the correct ortho orientation (positions 1 and 2). Therefore, the most logical and commonly utilized starting material is 2-fluorobenzonitrile (B118710) .

2-Fluorobenzonitrile is a readily available commercial compound, making it an economically viable choice for industrial-scale synthesis. chemicalbook.com

The introduction of the sulfonyl group onto the 2-fluorobenzonitrile ring is achieved through an electrophilic aromatic substitution reaction. A direct and efficient method for this transformation is chlorosulfonation , which utilizes chlorosulfonic acid (ClSO₃H). This process introduces the sulfonyl chloride group (-SO₂Cl) in a single step.

In this reaction, chlorosulfonic acid acts as the electrophile. The reaction proceeds as follows: 2-fluorobenzonitrile reacts with chlorosulfonic acid. The electrophile, conceptually a chlorosulfonium ion (+SO₂Cl) or a related species, attacks the electron-rich benzene (B151609) ring. The fluorine atom activates the para position, and the cyano group deactivates the meta position to a lesser extent than the ortho/para positions, thus directing the substitution to the C-4 position. This results in the formation of 3-cyano-4-fluorobenzenesulfonic acid, which is then immediately converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid. An alternative method involves first sulfonating with sulfuric acid to produce the sulfonic acid, followed by a separate chlorination step.

The formation of the sulfonyl chloride functional group is the final key step in the synthesis. This can be achieved either directly during the sulfonation step or in a subsequent conversion of an isolated sulfonic acid intermediate.

Two primary scenarios exist for the chlorination step:

Direct Chlorosulfonation: As mentioned above, using chlorosulfonic acid serves as both the sulfonating and chlorinating agent. It directly converts the aromatic C-H bond to a C-SO₂Cl bond. This is often the preferred industrial method as it combines two steps into one, increasing process efficiency. orgsyn.org

Two-Step Sulfonation/Chlorination: If the intermediate, 3-cyano-4-fluorobenzenesulfonic acid, is synthesized first, it must be converted to the sulfonyl chloride. A common and effective reagent for this transformation is **thionyl chloride (SOCl₂) **. rsc.org The reaction involves the sulfonic acid reacting with thionyl chloride to yield the desired sulfonyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being easily removed from the reaction mixture. google.com Other reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can also be used for this conversion. researchgate.net

The general reaction for this conversion is: Ar-SO₃H + SOCl₂ → Ar-SO₂Cl + SO₂ + HCl

When converting sulfonic acids to sulfonyl chlorides using reagents like thionyl chloride, the reaction can be accelerated by the use of a catalyst. A catalytic amount of N,N-Dimethylformamide (DMF) is widely used for this purpose. rsc.org

DMF reacts with thionyl chloride to form a reactive chloro-iminium intermediate, known as the Vilsmeier reagent. rsc.org This intermediate is highly electrophilic and reacts more rapidly with the sulfonic acid (or its salt) than thionyl chloride itself, thereby increasing the reaction rate and often allowing for milder reaction conditions. The catalytic cycle regenerates DMF, allowing a small amount to facilitate the entire conversion.

Reactant Reagent Catalyst Product Byproducts
3-Cyano-4-fluorobenzenesulfonic acidThionyl Chloride (SOCl₂)N,N-Dimethylformamide (DMF)This compoundSulfur Dioxide (SO₂), Hydrogen Chloride (HCl)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to control are temperature and reaction time.

Temperature: In chlorosulfonation reactions using chlorosulfonic acid, the temperature must be carefully controlled. The initial addition of the aromatic substrate (2-fluorobenzonitrile) to the acid is often done at a reduced temperature (e.g., 20-25°C) to manage the exothermic nature of the reaction and prevent unwanted side reactions. orgsyn.org Subsequently, the reaction mixture may be heated (e.g., to 50-60°C) for a period to ensure the reaction goes to completion. rsc.org

Time: The reaction time is dependent on the temperature, the reactivity of the substrate, and the scale of the reaction. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal time to quench the reaction. Insufficient reaction time leads to incomplete conversion, while excessively long times can promote the formation of byproducts, such as diphenyl sulfones, or lead to decomposition. orgsyn.org

Furthermore, sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid. Therefore, reactions must be carried out under anhydrous conditions, and the workup procedure should be performed promptly to isolate the product and prevent loss of yield. orgsyn.org

Chlorination Processes for Sulfonyl Chloride Formation

Alternative Synthetic Pathways

While direct synthesis routes exist, alternative pathways to this compound offer versatility, allowing for different starting materials and reaction conditions. These alternatives often hinge on introducing the key functional groups—fluorine and the sulfonyl chloride—at different stages of the synthesis.

One alternative approach involves the fluorination of a precursor molecule, such as 3-cyanobenzenesulfonyl chloride. This "late-stage fluorination" can be a powerful method if regioselectivity—the ability to introduce the fluorine atom at the correct position (C4)—can be controlled.

A common strategy for such transformations is nucleophilic aromatic substitution (SNAr) . This method requires a precursor with a good leaving group (like a nitro group, -NO₂) at the 4-position. The electron-withdrawing properties of the cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups activate the aromatic ring, facilitating the displacement of the leaving group by a fluoride (B91410) ion from a source like potassium fluoride (KF).

Another classic method for introducing fluorine is the Balz-Schiemann reaction . This process begins with a precursor containing an amino group (-NH₂) at the desired position. The amino group is converted into a diazonium salt, which then decomposes upon heating to yield the fluoro-substituted product.

Precursor CompoundFluorination ReagentReaction TypeKey Considerations
4-Amino-3-cyanobenzenesulfonyl chlorideHBF₄, NaNO₂Balz-Schiemann reactionStability of the intermediate diazonium salt; precise temperature control is crucial.
3-Cyano-4-nitrobenzenesulfonyl chlorideKF or CsFNucleophilic Aromatic Substitution (SNAr)Requires anhydrous conditions and often high temperatures. A phase-transfer catalyst may be necessary to improve reactivity.
3-Cyanobenzenesulfonyl ChlorideSelectfluor® (F-TEDA-BF₄)Electrophilic FluorinationRegioselectivity can be a significant challenge, requiring careful optimization of reaction conditions to favor substitution at the C4 position.
This table is based on established chemical principles and illustrates potential synthetic routes.

An entirely different strategy involves starting with a molecule that already contains the cyano and fluoro groups, such as 2-fluorobenzonitrile, and then adding the sulfonyl chloride group. This is typically achieved through electrophilic aromatic substitution . minia.edu.egmasterorganicchemistry.com The directing effects of the existing substituents are critical for the success of this approach. In 2-fluorobenzonitrile, the fluorine atom directs incoming electrophiles to the ortho and para positions, while the cyano group directs to the meta position. The desired C5 position for sulfonation is para to the fluorine and meta to the cyano group.

The most direct method for this transformation is chlorosulfonation , which typically employs chlorosulfonic acid (ClSO₃H). libretexts.org However, the strong deactivating effect of the cyano group makes the aromatic ring less reactive, often necessitating harsh reaction conditions. libretexts.org

Starting MaterialReagentReaction TypeKey Considerations
2-FluorobenzonitrileChlorosulfonic acid (ClSO₃H)Electrophilic Aromatic Substitution (Chlorosulfonation)Reaction requires strong acid and potentially high temperatures; risk of side reactions and challenges in controlling regioselectivity.
2-FluorobenzonitrileSO₃, then SOCl₂Sulfonation followed by chlorinationThis two-step approach may offer a milder alternative to direct chlorosulfonation, potentially providing better control over the reaction.
This table is based on established chemical principles and illustrates potential synthetic routes.

Green Chemistry Principles in the Synthesis of Benzenesulfonyl Chlorides

The principles of green chemistry are increasingly important in chemical manufacturing, aiming to reduce waste and minimize the use of hazardous substances. The synthesis of benzenesulfonyl chlorides, which often involves corrosive reagents and organic solvents, is an area where these principles can have a significant impact.

Key areas of focus for "greener" synthesis of benzenesulfonyl chlorides include:

Safer Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane. Green chemistry encourages the use of less hazardous alternatives, such as water or ionic liquids, or performing reactions under solvent-free conditions. rsc.org

Atom Economy: This principle focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. Catalytic methods are often superior to stoichiometric ones in this regard. core.ac.uk

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.

Waste Reduction: A major goal is to avoid the production of toxic byproducts that are difficult to dispose of. For example, some traditional methods for related syntheses produce heavy metal salt waste. core.ac.uk A Chinese patent describes a green process for synthesizing sulfanilamide (B372717) from a benzenesulfonyl chloride derivative that improves yield and reduces wastewater by using anhydrous solvents that can be recycled and replacing aqueous ammonia (B1221849) with ammonia gas. google.com

The development of catalytic systems and the use of more environmentally benign reagents are active areas of research aimed at making the production of benzenesulfonyl chlorides more sustainable. A simple and rapid method for synthesizing sulfonyl chlorides from thiols and disulfides using oxone-KX (where X is Cl or Br) in water has been described as a green approach. rsc.org

Green Chemistry PrincipleApplication in Benzenesulfonyl Chloride Synthesis
Prevention Designing synthetic routes to minimize waste from the outset.
Atom Economy Maximizing the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Using substances with little to no toxicity.
Safer Solvents and Auxiliaries Avoiding or replacing hazardous solvents with benign alternatives like water. rsc.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources.
Reduce Derivatives Minimizing the use of protecting groups to avoid extra synthetic steps.
Catalysis Employing catalytic reagents over stoichiometric ones to reduce waste. core.ac.uk

Reactivity and Reaction Mechanisms of 3 Cyano 4 Fluorobenzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The reactivity of 3-cyano-4-fluorobenzenesulfonyl chloride is fundamentally governed by the electrophilic character of its sulfonyl chloride group (-SO₂Cl). The sulfur atom in this moiety is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms exert a strong inductive effect, withdrawing electron density from the sulfur atom. This withdrawal creates a significant partial positive charge on the sulfur, rendering it a potent electrophile and susceptible to attack by nucleophiles. fiveable.mecymitquimica.com

Furthermore, the benzene (B151609) ring to which the sulfonyl chloride group is attached is substituted with a cyano (-CN) group and a fluorine (-F) atom. Both substituents are electron-withdrawing, further diminishing the electron density of the aromatic ring and, by extension, increasing the electrophilicity of the sulfonyl sulfur atom. The presence of these groups enhances the compound's reactivity towards nucleophilic substitution compared to unsubstituted benzenesulfonyl chloride. mdpi.com The reaction mechanism for nucleophilic substitution at the sulfonyl sulfur is generally considered a concerted Sₙ2-type process, involving a single transition state which can be influenced by the nature of the substituents. nih.gov

Acylation Reactions Involving the Sulfonyl Group

The reaction of the sulfonyl chloride group with nucleophiles is mechanistically a form of acylation, specifically sulfonylation. This is one of the most important and widely utilized transformations of this compound. cymitquimica.com

The synthesis of sulfonamides via the reaction with primary or secondary amines is the most prominent example. orgsyn.org This reaction typically proceeds under basic conditions, with a base such as triethylamine (B128534) or pyridine (B92270) used to neutralize the hydrochloric acid byproduct.

General Reaction Mechanism:

The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride.

A tetrahedral intermediate is formed.

The chloride ion, being a good leaving group, is eliminated, and a proton is removed from the nitrogen by the base, regenerating the aromatic system and forming the stable sulfonamide product.

This robust reaction is fundamental in the synthesis of various pharmaceutical agents and can be performed with a wide range of aliphatic and aromatic amines. nih.govresearchgate.net

Table 1: Representative Sulfonylation Reactions
Nucleophile (Amine)ProductConditions
Ammonia (B1221849)3-Cyano-4-fluorobenzenesulfonamide (B1370554)Base (e.g., Pyridine), Solvent (e.g., DCM)
DiethylamineN,N-Diethyl-3-cyano-4-fluorobenzenesulfonamideBase (e.g., Et3N), Solvent (e.g., DCM)
Aniline (B41778)N-Phenyl-3-cyano-4-fluorobenzenesulfonamideBase (e.g., Pyridine), Solvent (e.g., DCM)

Carbon-Carbon Bond Formation Reactions

While less common than reactions at the sulfonyl chloride moiety, this compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions typically proceed via a "desulfonylative" pathway, where the entire -SO2Cl group is replaced.

Suzuki-Miyaura Coupling Strategies

Arylsulfonyl chlorides have been established as effective coupling partners in Suzuki-Miyaura reactions. mit.edunih.gov Instead of coupling at the C-F bond, the reaction occurs at the C-S bond. The mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond of the sulfonyl chloride. researchgate.netrsc.org This is followed by transmetalation with an organoboron reagent (boronic acid or ester) and subsequent reductive elimination to yield the biaryl product, effectively replacing the sulfonyl chloride group with the organic substituent from the boron reagent.

This strategy allows for the synthesis of complex biaryl compounds that might be otherwise difficult to access. researchgate.net The reactivity order for Suzuki-Miyaura coupling partners often places arylsulfonyl chlorides between aryl iodides and aryl bromides. mit.edu

Sonogashira Coupling Strategies

Similar to the Suzuki-Miyaura coupling, a desulfonylative Sonogashira coupling of arylsulfonyl chlorides provides a pathway for the formation of C(sp²)-C(sp) bonds. researchgate.net This reaction couples the aryl core of this compound with a terminal alkyne.

The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base, which are characteristic conditions for the Sonogashira reaction. wikipedia.orgorganic-chemistry.org The catalytic cycle is believed to involve an initial oxidative addition of the palladium catalyst to the C-S bond of the sulfonyl chloride, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and reductive elimination to afford the arylalkyne product. This method expands the utility of this compound to the synthesis of substituted alkynes.

Nucleophilic Aromatic Substitution with Phenols

The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. The presence of a strong π-electron withdrawing cyano group ortho to the fluorine and a strong inductive and resonance electron-withdrawing sulfonyl chloride group para to the fluorine significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles. libretexts.org

Phenols, in the presence of a base, form highly nucleophilic phenoxide ions that can readily displace the fluoride (B91410) ion. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Reaction Mechanism:

Nucleophilic Attack: The phenoxide ion attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a negatively charged Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the ortho-cyano and para-sulfonyl chloride groups.

Leaving Group Departure: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions, yielding the final diaryl ether product.

This reaction is a powerful method for synthesizing 4-aryloxy-3-cyanobenzenesulfonyl chlorides, which are valuable intermediates themselves. For instance, the resulting sulfonyl chloride can then be reacted with an amine to form a 4-(aryloxy)-3-cyanobenzenesulfonamide, demonstrating a sequential, two-step functionalization of the starting material.

Table 2: Nucleophilic Aromatic Substitution with Phenols
NucleophileBaseProduct
PhenolK2CO33-Cyano-4-phenoxybenzenesulfonyl chloride
4-MethoxyphenolNaH3-Cyano-4-(4-methoxyphenoxy)benzenesulfonyl chloride
2-NaphtholCs2CO33-Cyano-4-(naphthalen-2-yloxy)benzenesulfonyl chloride

Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecular Architectures

3-Cyano-4-fluorobenzenesulfonyl chloride serves as a key building block for introducing the 3-cyano-4-fluorophenylsulfonyl moiety into larger, more complex molecules. The sulfonyl chloride group readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamide or sulfonate ester linkages. This reactivity allows for its incorporation into a wide array of molecular scaffolds.

An analogous reagent, p-fluorobenzenesulfonyl chloride, has been used to modify proteins by reacting with the side chains of amino acids like tyrosine, lysine, and histidine. nih.gov This demonstrates the utility of fluorinated sulfonyl chlorides in attaching functional groups to complex biomolecules. Similarly, the 3-cyano-4-fluorophenyl group is a recognized component in the design of advanced molecules for medical imaging. For instance, the structurally related 3-cyano-4-[18F]fluoro-benzoyl group is the core of a peptide-based agent developed for positron emission tomography (PET) to image tumors. nih.gov This highlights the role of the 3-cyano-4-fluorophenyl scaffold in creating intricate, functional architectures for biomedical applications.

Synthesis of Diverse Functional Molecules

The compound is instrumental in synthesizing a variety of functional molecules, particularly those intended for medicinal chemistry and materials science. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with a primary or secondary amine, is a critical functional group (a sulfonylurea) found in numerous pharmaceuticals. The presence of the fluorine atom and cyano group can significantly influence the physicochemical properties of the final molecule, including its:

Lipophilicity: Affects how the molecule interacts with biological membranes.

Metabolic Stability: The strong carbon-fluorine bond can prevent metabolic degradation.

Binding Affinity: The electronic properties of the fluoro and cyano groups can enhance interactions with biological targets.

The synthesis of PET imaging agents, as mentioned previously, is a prime example of its application in creating highly functional molecules where each component of the structure is optimized for performance. nih.gov

Preparation of Heterocyclic Compounds

While not typically used to construct the core ring of heterocyclic systems, this compound is a key reagent for the derivatization of pre-formed heterocyclic molecules, especially those containing an amino group. The resulting sulfonamide derivatives are a major class of compounds in drug discovery.

Pyrazole (B372694) sulfonamides are known to possess a wide range of biological activities. The synthesis of these derivatives can be readily achieved by reacting an amino-substituted pyrazole with this compound in the presence of a base. This reaction attaches the 3-cyano-4-fluorophenylsulfonyl group to the pyrazole ring, creating a new molecule with potentially enhanced therapeutic properties. For example, various 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives have been synthesized by reacting pyrazole-4-sulfonyl chloride with different amines, showcasing a versatile method for creating a library of related compounds. nih.gov

Table 1: Representative Reaction for Pyrazole Sulfonamide Synthesis

Reactant 1 Reactant 2 Product Type Significance

Thiadiazoles are another class of heterocyclic compounds that are frequently derivatized to explore their medicinal potential. nih.govresearchgate.net Amino-thiadiazoles can be sulfonylated using this compound to produce thiadiazole sulfonamides. This synthetic step is a common strategy in medicinal chemistry to modulate the biological activity of the parent heterocycle. General methods for synthesizing 1,3,4-thiadiazoles often start from thiosemicarbazide (B42300) and its derivatives, which can then be functionalized. nih.gov

1,4-Benzothiazines are important scaffolds in pharmaceutical research. cbijournal.comrsc.org The synthesis of 1,4-benzothiazine derivatives can involve the use of fluorinated benzenesulfonyl compounds. For instance, a novel route to arylated 1,4-benzothiazines has been developed using (Z)-β-(2-fluorobenzenesulfonyl)vinylamines as key intermediates, demonstrating the utility of the fluorobenzenesulfonyl group in constructing the benzothiazine ring system through intramolecular substitution. thieme-connect.de Furthermore, sulfonyl chlorides can participate in the cyclization steps of some synthetic routes to afford 1,4-benzothiazine derivatives. easpublisher.com

Synthesis of Organofluorine Compounds

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to improve a compound's pharmacological profile. olemiss.edu this compound is itself an organofluorine compound and, more importantly, serves as a reagent to introduce the fluorine-containing 3-cyano-4-fluorophenylsulfonyl group into other molecules.

Any synthetic application of this reagent results in a new, more complex organofluorine compound. The value of this process lies in the ability to transfer the specific properties conferred by the fluorine and cyano groups to a target molecule. This is particularly relevant in the development of fluorinated pyrazoles and other heterocycles, where the introduction of fluorine can lead to improved target protein binding, bioavailability, and metabolic stability. olemiss.edunih.govresearchgate.net

Table 2: Summary of Compound Names

Compound Name
This compound
p-fluorobenzenesulfonyl chloride
Tyrosine
Lysine
Histidine
Pyrazole
Thiadiazole
1,4-Benzothiazine
Thiosemicarbazide

Synthesis of Aryl Sulfones

This compound is a valuable reagent in organic synthesis, particularly for the preparation of aryl sulfones. cymitquimica.com The sulfonyl chloride functional group is a potent electrophile, allowing it to readily participate in various nucleophilic substitution reactions to form the sulfone linkage. cymitquimica.com Aryl sulfones are significant structural motifs found in many biologically active compounds and materials.

One of the primary methods for synthesizing unsymmetrical diaryl sulfones involves the palladium-catalyzed coupling of arylsulfonyl chlorides with aryl boronic acids. organic-chemistry.org In this context, this compound serves as the sulfonylating agent, introducing the 3-cyano-4-fluorophenylsulfonyl moiety to an aromatic ring. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

Another established route is the Friedel-Crafts sulfonylation of arenes, where an arylsulfonyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst. While this method is well-known, transition-metal-catalyzed cross-coupling reactions are often preferred for their higher regioselectivity and functional group tolerance. google.com The reactivity of this compound is enhanced by the presence of the electron-withdrawing cyano and fluoro groups on the benzene (B151609) ring.

The resulting aryl sulfones incorporating the 3-cyano-4-fluorophenyl group are themselves important intermediates for further chemical transformations, particularly in the development of pharmaceuticals and agrochemicals. cymitquimica.com

Interactive Data Table: Synthetic Routes to Aryl Sulfones Select a reaction type to see details.

Palladium-Catalyzed Suzuki-Miyaura Coupling
Reactant 1 Reactant 2 Catalyst/Conditions Product
This compound Aryl boronic acid Palladium catalyst (e.g., Pd(PPh₃)₄), Base 3-Cyano-4-fluorophenyl aryl sulfone
Friedel-Crafts Sulfonylation
Reactant 1 Reactant 2 Catalyst/Conditions Product
This compound Electron-rich arene Lewis Acid (e.g., AlCl₃) 3-Cyano-4-fluorophenyl aryl sulfone

Role in Dye Chemistry

This compound serves as a crucial building block in the synthesis of modern reactive dyes. Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate, such as cotton, wool, or nylon. nih.gov This chemical bonding results in excellent wash fastness properties compared to dyes that adhere by physical forces. The unique structure of this compound, featuring two reactive sites—the sulfonyl chloride group and the activated fluorine atom—allows for its use in creating highly effective and durable dyes.

Modification of Dye Properties (Color, Light Stability, Dyeing Characteristics)

The incorporation of the 3-cyano-4-fluorophenylsulfonyl moiety into a dye molecule can significantly modify its properties. The strongly electron-withdrawing nature of both the cyano (-CN) and sulfonyl (-SO₂Cl) groups influences the electronic distribution within the dye's chromophore (the color-producing part of the molecule). This electronic perturbation can lead to a shift in the absorption maximum (λmax) of the dye, thereby altering its color.

PropertyInfluence of the 3-Cyano-4-fluorophenylsulfonyl Group
Color The electron-withdrawing nature of the cyano and sulfonyl groups alters the electronic properties of the chromophore, potentially leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift.
Light Stability The stable aromatic sulfone structure contributes to the overall robustness of the dye molecule, enhancing its resistance to photochemical degradation.
Dyeing Characteristics The sulfonyl chloride group acts as a reactive handle to form covalent bonds with fibers, ensuring high wash fastness. nih.govresearchgate.net The activated fluorine atom can also participate in fixation reactions, potentially increasing the dye's fixation yield.

Synthesis of Novel Reactive Dyes

The primary application of this compound in dye chemistry is as an intermediate for the synthesis of novel reactive dyes. nih.gov The compound is typically attached to a chromophoric system that contains a nucleophilic group, such as an amine (-NH₂) or a hydroxyl (-OH). The reaction between the sulfonyl chloride and the chromophore's nucleophilic group forms a stable sulfonamide or sulfonate ester linkage, respectively.

The resulting molecule is a reactive dye precursor, where the 3-cyano-4-fluorophenylsulfonyl part acts as the reactive group, ready to bond with the fiber. Dyes containing this moiety can be classified as vinyl sulfone type precursors. Under alkaline dyeing conditions, elimination of HCl can occur, though the primary reaction mechanism involves the direct reaction of the sulfonyl chloride or the activated fluorine with the fiber. The dual reactivity (at the sulfonyl chloride and the fluorine atom) allows for the design of hetero-bifunctional reactive dyes, which can crosslink with the fiber at two points, leading to exceptionally high fixation rates and stability. google.com

Applications in Polymer and Materials Science

The high reactivity and structural features of this compound make it a valuable monomer precursor for the synthesis of advanced polymers and materials. Its incorporation into a polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and specific mechanical characteristics.

Synthesis of Specialty Polymer Materials

This compound can be used in polycondensation reactions to create specialty polymers like polysulfonates and polysulfonamides. For instance, reacting it with bisphenols (compounds with two hydroxyl groups) would lead to the formation of aromatic polysulfonates. Similarly, reaction with diamines (compounds with two amine groups) would yield aromatic polysulfonamides.

These polymers are considered "specialty" due to the unique properties conferred by the 3-cyano-4-fluorophenylsulfonyl unit. The rigid aromatic backbone and the strong polar interactions from the sulfone and cyano groups can result in polymers with high glass transition temperatures (Tg), excellent dimensional stability, and good solubility in specific organic solvents. These materials could find applications in membranes for gas separation or filtration, where the polarity of the cyano groups can influence permeability and selectivity.

Development of High-Performance Engineering Plastics

This compound is a key building block for monomers used in the synthesis of high-performance engineering plastics, particularly those in the poly(aryl ether sulfone) (PAES) family. These materials are known for their outstanding thermal stability, mechanical strength, and resistance to oxidation and hydrolysis, making them suitable for demanding applications in aerospace, automotive, and medical industries.

The synthesis of PAES typically involves a nucleophilic aromatic substitution step-growth polymerization. A monomer derived from this compound can be reacted with a bisphenol salt. The fluorine atom, being strongly activated towards nucleophilic displacement by the para-sulfonyl and meta-cyano groups, is readily replaced by the phenoxide nucleophile to form an ether linkage. The repetition of this reaction builds the high molecular weight polymer chain. The presence of the cyano group on the polymer backbone can enhance properties such as solvent resistance, adhesion, and thermal stability compared to non-cyanated analogues.

Creation of Fluorinated Materials for Separation Science

While direct, large-scale application of this compound for creating commercial separation media is not widely documented in available literature, its chemical structure makes it a candidate for the synthesis of novel fluorinated stationary phases for chromatography. The high reactivity of the sulfonyl chloride group allows it to be chemically bonded to surfaces that have been functionalized with nucleophilic groups, such as amines. rsc.org

For instance, a silica (B1680970) or polymer substrate could be modified to possess primary or secondary amine groups on its surface. The subsequent reaction with this compound would form a stable sulfonamide linkage, effectively grafting the 3-cyano-4-fluorophenyl moiety onto the substrate. This process, known as postsynthetic modification, is a strategy used to introduce specific functionalities into materials like metal-organic frameworks (MOFs). rsc.orgresearchgate.net The resulting material would have a surface decorated with fluorinated and polar cyano groups, which could offer unique selectivity in chromatographic separations, particularly for halogenated compounds, aromatics, and polar analytes.

Development of Functional Polymers for Organic Electronics and Optoelectronics

The development of functional polymers for organic electronics relies on monomers that can impart specific electronic properties and be readily polymerized. Sulfonyl-containing polymers are utilized in this field, and sulfonyl chlorides serve as key reagents in their synthesis. this compound can be envisioned as a precursor for such materials in two primary ways.

First, it can be reacted with a monomer containing a nucleophilic group (e.g., an amine or alcohol) to create a new, functionalized monomer. This new monomer, now carrying the 3-cyano-4-fluorophenylsulfonyl group, could then be polymerized. The presence of the electron-withdrawing cyano and sulfonyl groups, along with the electronegative fluorine atom, would significantly influence the electronic properties of the resulting polymer.

Second, it could be used in the postsynthetic modification of an existing polymer. A polymer with reactive amine side chains could be treated with this compound to attach the functional group along the polymer backbone. This approach allows for the fine-tuning of a polymer's properties for specific applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Although specific polymers derived from this exact compound are not detailed in current research, the synthetic route is chemically plausible and analogous to established methods in polymer functionalization.

Applications in Catalysis

Direct use of this compound as a catalyst is not a known application. However, it serves as a crucial building block for synthesizing complex organic molecules, specifically ligands, which can then be used in catalysis. Sulfonamides, which are readily synthesized from sulfonyl chlorides, are a class of compounds that have been explored for their catalytic properties. rsc.org

The synthesis involves reacting this compound with an amine-containing molecule that also possesses a catalytically active site or a chelating group capable of binding a metal center. The resulting sulfonamide ligand could be employed in asymmetric catalysis or other specialized catalytic reactions. The electronic properties conferred by the cyano and fluoro substituents on the aromatic ring could modulate the activity and selectivity of the catalytic center. Research has shown that sulfonamide functionalities can be introduced into porous materials like MOFs, which are known for their catalytic applications, highlighting the potential of sulfonyl chlorides as precursors to catalytic materials. rsc.orgresearchgate.net

Applications in Medicinal and Agricultural Chemistry

Intermediate in Pharmaceutical Synthesis

3-Cyano-4-fluorobenzenesulfonyl chloride serves as a crucial starting material or intermediate in the synthesis of a multitude of pharmaceutical compounds. Its structural features allow for the introduction of the 3-cyano-4-fluorobenzenesulfonyl group into a target molecule, which can significantly influence its biological activity, selectivity, and pharmacokinetic properties.

While direct synthesis of antibacterial agents using this compound is not extensively documented in readily available literature, the broader class of sulfonamides, which are readily synthesized from sulfonyl chlorides, are well-established antibacterial agents. The introduction of the cyano and fluoro groups on the benzene (B151609) ring can modulate the electronic and steric properties of the resulting sulfonamide, potentially leading to enhanced antibacterial potency and a broader spectrum of activity. Further research in this area could yield novel antibacterial candidates.

The synthesis of various antiviral agents often involves the incorporation of sulfonamide functionalities. Although specific examples detailing the use of this compound in the synthesis of retroviral protease inhibitors are not prominently reported, the general importance of the sulfonamide group in this class of drugs is well-recognized. The unique substitution pattern of this compound offers a scaffold that could be exploited in the design of new protease inhibitors with improved efficacy against resistant viral strains.

A significant application of this compound has been in the rational design of potent inhibitors for the SARS-CoV-2 nsp14 methyltransferase (MTase), a crucial enzyme for viral replication. google.comacs.org In one study, this compound was used as a key building block to synthesize a series of novel inhibitors. acs.org The synthesis involved coupling this compound with a 5'-amino-5'-deoxy nucleoside, followed by the substitution of the fluorine atom with a methoxy (B1213986) group to furnish a key intermediate. acs.org This research led to the discovery of highly active nsp14 inhibitors, with the most potent compound, 12q (STM969), exhibiting an IC₅₀ of 19 nM. acs.org

Inhibitory Activity of Synthesized Compounds Against SARS-CoV-2 nsp14 7-N MTase
CompoundIC₅₀ (nM)
12q (STM969)19
3aData Not Specified
3bHigher activity than 3a

This compound has been utilized in the development of inhibitors for the Uric Acid Transporter 1 (URAT1). URAT1 is a protein involved in the reabsorption of uric acid in the kidneys, and its inhibition is a therapeutic strategy for treating hyperuricemia and gout. The synthesis of novel URAT1 inhibitors can involve the reaction of this compound with appropriate amine-containing scaffolds to introduce the 3-cyano-4-fluorobenzenesulfonamide (B1370554) moiety, which can contribute to the molecule's binding affinity and inhibitory activity against the URAT1 transporter.

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in cell growth and proliferation and is a validated target in cancer therapy. This compound has been employed as a key intermediate in the synthesis of novel STAT3 inhibitors. The resulting sulfonamide-containing compounds have shown the ability to inhibit STAT3 activity, leading to the suppression of tumor growth. The cyano and fluoro substituents on the aromatic ring are often crucial for the observed biological activity.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that are involved in the regulation of gene expression related to metabolism and inflammation. While direct and explicit examples of the use of this compound in the synthesis of PPAR active compounds are not readily found in the surveyed literature, the general synthetic strategies for creating PPAR modulators often involve the formation of sulfonamide linkages. The unique electronic properties conferred by the cyano and fluoro groups of this compound make it a potentially valuable, though currently underexplored, building block for the development of new and selective PPAR agonists or antagonists.

Intermediate in Agrochemical Development

This compound is a key building block in the creation of complex active ingredients for the agricultural sector. The sulfonyl chloride group is highly reactive and readily forms sulfonamides, which are the foundational linkage in sulfonylurea herbicides. The presence of the cyano (-CN) and fluoro (-F) groups on the benzene ring is instrumental in fine-tuning the properties of the final pesticide product.

Synthesis of Pesticides with Enhanced Biological Activity

The incorporation of the 3-cyano-4-fluorophenylsulfonyl moiety into pesticide molecules can lead to enhanced biological efficacy. The electronic properties of the cyano and fluorine groups can influence the binding of the herbicide to its target site in weeds, which for sulfonylureas is the enzyme acetolactate synthase (ALS). This enzyme is essential for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death.

Research into the structure-activity relationships (SAR) of sulfonylurea herbicides has demonstrated that the substituents on the aryl ring play a critical role in determining the herbicidal potency. The specific placement of electron-withdrawing groups, such as cyano and fluoro, can modulate the acidity of the sulfonamide proton, which is a key factor in the binding interaction with the ALS enzyme. This can result in herbicides with higher intrinsic activity, allowing for lower application rates in the field.

While specific commercial herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the principles of rational pesticide design strongly suggest its utility. The strategic placement of these functional groups allows for the optimization of a molecule's fit within the active site of the target enzyme, thereby enhancing its inhibitory effect and, consequently, its herbicidal activity.

Illustrative Herbicidal Activity Data
Compound StructureTarget WeedInhibition Concentration (IC50)
Sulfonylurea with unsubstituted phenyl groupBroadleaf Weed A50 nM
Sulfonylurea with 3-cyano-4-fluorophenylsulfonyl moietyBroadleaf Weed A15 nM
Sulfonylurea with unsubstituted phenyl groupGrassy Weed B120 nM
Sulfonylurea with 3-cyano-4-fluorophenylsulfonyl moietyGrassy Weed B45 nM
This interactive table provides hypothetical data to illustrate how the inclusion of the 3-cyano-4-fluorophenylsulfonyl moiety could lead to lower IC50 values, indicating higher herbicidal potency against target weeds.

Design of Environmentally Adaptable Pesticides

The development of environmentally adaptable pesticides is a key goal in modern agrochemical research. This involves creating compounds that are effective against target pests while having minimal impact on non-target organisms and the environment. The chemical properties imparted by the this compound intermediate can contribute to this goal.

The primary route of degradation for many sulfonylurea herbicides is the cleavage of the sulfonylurea bridge. The electronic nature of the aryl group, influenced by substituents like cyano and fluorine, can affect the rate of this cleavage. By carefully designing the molecule, it is possible to achieve a desired balance between persistence (for effective weed control) and degradation (to prevent long-term environmental accumulation).

Furthermore, understanding the metabolic pathways of these compounds in soil and water allows for the prediction and assessment of the potential impact of any resulting metabolites. The goal is to design pesticides that break down into non-toxic and environmentally benign substances.

Factors Influencing Environmental Adaptability
Structural FeaturePotential Environmental ImpactDesign Consideration
Cyano GroupCan influence microbial degradation pathways.Optimize position to facilitate breakdown into benign metabolites.
Fluorine AtomCan affect persistence in soil and water.Balance persistence for efficacy with the rate of degradation.
Sulfonylurea BridgePrimary site for hydrolytic and microbial degradation.Modify electronic environment to control the rate of cleavage.
This interactive table outlines how the structural features derived from this compound can be considered in the design of more environmentally adaptable pesticides.

Theoretical and Computational Studies

Structure-Reactivity Relationships

The chemical reactivity and biological activity of 3-Cyano-4-fluorobenzenesulfonyl chloride are profoundly influenced by the electronic properties of its constituent functional groups: the cyano (-CN) group, the fluorine (-F) atom, and the sulfonyl chloride (-SO₂Cl) group.

The introduction of fluorine and cyano groups into organic molecules is a common strategy in medicinal chemistry to modulate biological activity. Fluorine, due to its high electronegativity and small size, can alter the conformation of a molecule and form unique noncovalent interactions, such as hydrogen bonds and electrostatic interactions, with biological targets. benthamscience.com This can lead to enhanced binding affinity and selectivity for specific receptors or enzymes. benthamscience.com The fluorine atom can also increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.

Lipophilicity, often quantified as the partition coefficient (log P), is a critical parameter for drug absorption and distribution. The fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. benthamscience.comscispace.com

Both the cyano and fluorine substituents are potent electron-withdrawing groups. researchgate.netrsc.org Their presence on the benzene (B151609) ring significantly reduces the electron density of the aromatic system. This strong electron-withdrawing effect makes the sulfur atom of the sulfonyl chloride group more electrophilic and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a key feature in the synthesis of sulfonamides and other derivatives.

PropertyInfluence of Fluorine (-F)Influence of Cyano (-CN)
ElectronegativityStrongly electron-withdrawingStrongly electron-withdrawing
Lipophilicity (log P)IncreasesModulates polarity
Receptor InteractionsCan form H-bonds and electrostatic interactions. benthamscience.comCan act as H-bond acceptor and engage in dipole interactions.
Metabolic StabilityCan block sites of metabolism, increasing stability.Generally stable
Reactivity of -SO₂ClIncreases electrophilicity of sulfur.Increases electrophilicity of sulfur.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule, such as a derivative of this compound, binds to a macromolecular target, typically a protein. These studies are fundamental in structure-based drug design.

The process involves generating a three-dimensional model of the ligand and inserting it into the binding site of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted computationally. Docking algorithms then explore various possible binding poses and score them based on their predicted binding affinity. The fluorine and cyano groups play a critical role in these interactions, guiding the orientation of the molecule within the binding pocket to maximize favorable contacts.

StepDescriptionPurpose
1. Target PreparationLoading the 3D structure of the target protein and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding site.To create a realistic and computationally ready model of the biological target.
2. Ligand PreparationGenerating a low-energy 3D conformation of the ligand (e.g., a sulfonamide derivative of this compound).To ensure the ligand's geometry is energetically favorable before docking.
3. Docking SimulationPlacing the ligand in the target's binding site and systematically exploring different orientations and conformations.To find the most stable binding poses.
4. Scoring and AnalysisUsing a scoring function to estimate the binding affinity for each pose. The best poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).To rank potential drug candidates and understand the molecular basis of their activity.

Computational Prediction of Pharmacokinetic Properties (ADME)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound: Absorption, Distribution, Metabolism, and Excretion. semanticscholar.org Predicting these properties early in the drug discovery process helps to identify candidates with a higher probability of success in clinical trials. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are frequently used for ADME prediction. These models are built by correlating the structural or physicochemical properties of a large set of known compounds with their measured ADME properties. For this compound and its derivatives, properties influenced by the fluoro and cyano groups, such as lipophilicity, polarity, and molecular size, would be key descriptors in these predictive models.

ADME PropertyDescriptionComputational Prediction Method
AbsorptionThe process by which a drug enters the bloodstream. Often predicted by modeling intestinal absorption or cell membrane permeability.QSAR models based on lipophilicity (log P) and polar surface area (PSA).
DistributionThe reversible transfer of a drug from one location to another within the body. Key parameters include plasma protein binding and blood-brain barrier penetration.Models based on molecular size, charge, and lipophilicity.
MetabolismThe chemical modification of a drug by the body, primarily by enzymes like cytochrome P450s.Predicting sites of metabolism and inhibition of specific CYP enzymes using machine learning or structure-based models.
ExcretionThe removal of the drug and its metabolites from the body, typically via the kidneys or liver.Models predicting renal clearance and interaction with drug transporters.

Investigation of Reaction Mechanisms via Computational Chemistry

Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, the most important reaction is the nucleophilic substitution at the sulfur center, typically with an amine or alcohol to form a sulfonamide or sulfonate ester, respectively. wikipedia.org

These calculations can map the entire reaction pathway, identifying the transition state structure and calculating the activation energy. This provides insight into the reaction kinetics. The strong electron-withdrawing effects of the ortho-cyano and meta-fluoro groups are expected to lower the activation energy for nucleophilic attack on the sulfonyl group, a hypothesis that can be quantitatively tested through these computational methods. Studies on the hydrolysis and solvolysis of benzenesulfonyl chlorides suggest a bimolecular nucleophilic substitution (Sₙ2) mechanism is often dominant. researchgate.netresearchgate.net Computational modeling can confirm this pathway and explore the role of the solvent in stabilizing the transition state.

Analytical Characterization Techniques for 3 Cyano 4 Fluorobenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Cyano-4-fluorobenzenesulfonyl chloride and its derivatives, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the 3-cyano-4-fluorobenzenesulfonyl moiety exhibit characteristic chemical shifts and coupling patterns. Due to the electron-withdrawing nature of the sulfonyl chloride, cyano, and fluorine groups, the aromatic protons are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm. The coupling constants (J-values) would reveal the relationships between adjacent protons and between protons and the fluorine atom (JHF). For comparison, the aromatic protons of a similar compound, 4-fluorobenzenesulfonyl chloride, appear as two multiplets at approximately 8.08 ppm and 7.30 ppm, showing clear coupling to the fluorine atom. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the benzene (B151609) ring will have distinct chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (JCF). The cyano group carbon (-C≡N) typically appears around 115-120 ppm, while the carbons attached to the sulfonyl chloride and fluorine groups would be significantly shifted. For instance, in a related derivative, 5'-O-(4-Cyano-3-(fluorosulfonyl)benzoyl)adenosine, the aromatic carbons appear between 113 and 148 ppm. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. biophysics.org It provides a direct method for observing the fluorine atom. For arylsulfonyl fluorides, the ¹⁹F signal typically appears in a well-defined region. For example, various substituted benzenesulfonyl fluorides show ¹⁹F chemical shifts around +65 to +67 ppm relative to an external reference. rsc.orgrsc.org The chemical shift of the fluorine in this compound would be highly sensitive to its electronic environment on the aromatic ring.

Table 1: Predicted NMR Data for this compound This table is based on data from analogous compounds and theoretical predictions.

TechniqueNucleusExpected Chemical Shift (δ, ppm)Key Features
¹H NMRAromatic Protons7.5 - 8.5Complex splitting patterns due to H-H and H-F coupling.
¹³C NMRAromatic Carbons110 - 150Carbon attached to fluorine will show a large ¹JCF coupling.
Cyano Carbon (-CN)~115Sharp, distinct signal.
¹⁹F NMRAromatic Fluorine~ -100 to -115 (vs CFCl₃)A singlet or multiplet depending on coupling to nearby protons.

Mass Spectrometry (MS, ESI, APCI)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₇H₃ClFNO₂S, Molecular Weight: 219.61 g/mol ), high-resolution mass spectrometry (HRMS) is employed to confirm the exact mass. synquestlabs.comoakwoodchemical.com

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 219 and 221, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation pathways for benzenesulfonyl chlorides involve the loss of the chlorine atom (-Cl) or the entire sulfonyl chloride group (-SO₂Cl). Other expected fragments would result from the loss of SO₂ or the cyano group.

Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often used, particularly when coupling mass spectrometry with liquid chromatography (LC-MS). For a derivative, 5'-O-(4-Cyano-3-(fluorosulfonyl)benzoyl)adenosine, the protonated molecular ion [M+H]⁺ was successfully observed at m/z 479.1 using ESI-MS. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated m/z (for ³⁵Cl)Description
[M]⁺C₇H₃³⁵ClFNO₂S218.96Molecular Ion
[M+2]⁺C₇H₃³⁷ClFNO₂S220.96Isotope peak due to ³⁷Cl
[M-Cl]⁺C₇H₃FNO₂S184.99Loss of Chlorine
[M-SO₂Cl]⁺C₇H₃FN120.03Loss of Sulfonyl Chloride group

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The spectrum of this compound is expected to show distinct peaks corresponding to its key functional groups.

The most prominent bands would be from the sulfonyl chloride group, with strong asymmetric and symmetric stretching vibrations for the S=O bonds typically appearing in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The nitrile group (C≡N) exhibits a characteristic sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. The carbon-fluorine (C-F) bond stretch usually appears as a strong band in the 1000-1100 cm⁻¹ region. Additionally, absorptions related to the aromatic ring (C=C stretching) would be observed around 1450-1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Cyano (C≡N)Stretch2220 - 2240Medium, Sharp
Aromatic (C=C)Stretch1450 - 1600Medium
Sulfonyl Chloride (S=O)Asymmetric Stretch1370 - 1400Strong
Sulfonyl Chloride (S=O)Symmetric Stretch1170 - 1190Strong
Aromatic C-FStretch1000 - 1100Strong

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for separating it from reaction impurities or starting materials. A reversed-phase HPLC method is typically employed for compounds of this polarity.

A standard setup would involve a C18 silica (B1680970) column as the stationary phase. sielc.com The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs strongly in the UV region (typically around 254 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial sources often specify a purity of ≥97% as determined by HPLC. synquestlabs.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is used to confirm the empirical and molecular formula of the compound. For this compound (C₇H₃ClFNO₂S), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight. Experimental results from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to validate the compound's identity and high purity. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0138.28
HydrogenH1.011.38
ChlorineCl35.4516.14
FluorineF19.008.65
NitrogenN14.016.38
OxygenO16.0014.57
SulfurS32.0714.61

Chromatographic Purification Methods (e.g., Silica Gel Column Chromatography)

Following its synthesis, this compound typically requires purification to remove unreacted starting materials and byproducts. The most common laboratory-scale purification technique for such compounds is silica gel column chromatography. rsc.orgcdnsciencepub.comacs.org

In this method, a slurry of silica gel (the stationary phase) is packed into a column. The crude product is then loaded onto the top of the column. commonorganicchemistry.com A solvent system of low to medium polarity, often a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used as the mobile phase. rsc.org The components of the crude mixture travel down the column at different rates based on their polarity and affinity for the silica gel. The desired compound is collected in fractions as it elutes from the column, which are then combined and concentrated to yield the pure product. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). acs.org

Patents and Commercial Relevance in Research and Development

Patent Landscape for 3-Cyano-4-fluorobenzenesulfonyl Chloride Utilization

The patent landscape for this compound reveals its role as a key intermediate in the synthesis of novel therapeutic agents. While not a final active ingredient itself, its presence is noted in patents for complex molecules, where it serves as a crucial starting material or reagent.

A notable application is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). These antagonists are investigated for the treatment of inflammatory and allergic diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). googleapis.com In this context, this compound is used to introduce the 3-cyano-4-fluorophenylsulfonamide moiety into the target molecule. googleapis.com This specific structural component is often critical for the molecule's ability to bind to its biological target and elicit a therapeutic effect.

The compound is explicitly listed as a reagent in patent literature for the synthesis of arylsulfonylamino-tetrahydro-benzocycloheptene derivatives, which are the core structures of these CRTH2 antagonists. googleapis.com The patents detail the general synthetic procedures where a sulfonyl chloride, such as this compound, is reacted with an amine to form the stable and functionally critical sulfonamide bond.

The table below summarizes a key patent where this compound is cited as a building block.

Patent NumberTitle/FocusAssignee/ApplicantTherapeutic AreaRole of this compound
US 2012/0309796 A1Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonistsHoffmann-La Roche Inc.Inflammatory Diseases (Asthma, COPD)Listed as a commercially available reagent for the formation of the sulfonamide linkage in the target therapeutic compounds. googleapis.com

Industrial Scale Synthesis and Supply Chain Considerations

While this compound is not produced on the massive scale of commodity chemicals, its synthesis is crucial for the pharmaceutical supply chain. Industrial production methods for substituted benzenesulfonyl chlorides are well-established and are adapted for this specific molecule. A common and economically viable route involves a diazotization-chlorosulfonation sequence starting from the corresponding aniline (B41778) derivative.

The likely industrial synthesis process is as follows:

Diazotization : The process begins with 2-fluoro-5-aminobenzonitrile. This starting material is treated with sodium nitrite (B80452) in an acidic medium (such as hydrochloric acid) at low temperatures (typically below 5°C) to form a diazonium salt. google.comgoogle.com

Chlorosulfonation : The resulting diazonium salt is then reacted with a mixture of sulfur dioxide and a chlorinating agent (like thionyl chloride) in the presence of a copper catalyst (e.g., cuprous chloride or cupric chloride). google.com This step, often referred to as a Sandmeyer-type reaction, introduces the sulfonyl chloride group onto the benzene (B151609) ring, replacing the diazonium group and yielding the final product. google.com

The supply chain for this compound is primarily composed of specialized chemical synthesis companies that produce fine chemicals and advanced intermediates for the R&D sector. It is commercially available in research quantities from numerous suppliers. synquestlabs.comoakwoodchemical.comchemicalbook.com

Supply Chain Considerations:

Handling and Transport : As a corrosive solid (UN Hazard Class 8), the compound requires careful handling. chemicalbook.com It is transported in sealed, corrosion-resistant containers to prevent exposure to moisture and personnel. chemicalbook.com

Moisture Sensitivity : The sulfonyl chloride functional group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. chemicalbook.com This necessitates storage in dry, well-ventilated conditions with tightly sealed containers to maintain its purity and reactivity. chemicalbook.com

Regulatory Compliance : Manufacturers and suppliers must adhere to regulations for the transport and handling of corrosive materials.

Future Research Directions in Pharmaceutical and Agrochemical Industries

The utility of this compound as a building block suggests significant potential for future research and development. Its value lies in the unique combination of its functional groups, which can be leveraged to create diverse molecular libraries for screening against new biological targets.

In the Pharmaceutical Industry:

Scaffold for New Drug Candidates : The sulfonamide group is a "privileged scaffold" in medicinal chemistry, present in a wide array of approved drugs, including diuretics, antibiotics, and anti-inflammatory agents. nih.gov Researchers will likely continue to use this compound to generate novel sulfonamide derivatives. The fluorine and cyano groups provide specific properties that can enhance drug efficacy. Fluorine can improve metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.

Targeting Diverse Disease Areas : Beyond CRTH2, the sulfonamide derivatives that can be synthesized from this intermediate could be screened against other important drug targets like kinases, proteases, and G-protein coupled receptors (GPCRs). The specific substitution pattern may offer unique binding interactions that could be exploited for developing treatments in oncology, neuroscience, and metabolic diseases.

Click Chemistry Applications : The development of Sulfur-Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions, has renewed interest in sulfonyl chlorides and related compounds. nih.gov This reagent could potentially be used in SuFEx-based strategies for rapid drug discovery and the synthesis of complex biological probes. nih.gov

In the Agrochemical Industry:

Development of Novel Herbicides and Fungicides : The sulfonamide functional group is also a key component in several classes of agrochemicals, most notably sulfonylurea herbicides. The 3-cyano-4-fluorophenyl moiety could be incorporated into new pesticide candidates to enhance their potency, selectivity, or environmental degradation profile.

Improving Physicochemical Properties : The introduction of fluorine is a common strategy in agrochemical design to increase biological activity and modify properties like soil mobility and persistence. The specific combination of substituents on this reagent makes it an attractive starting point for creating next-generation crop protection agents with improved performance and safety profiles.

The continued exploration of this and similar fluorinated building blocks will be a key driver of innovation in the discovery of new small-molecule therapeutics and agrochemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.